Barium nitrite

描述

属性

IUPAC Name |

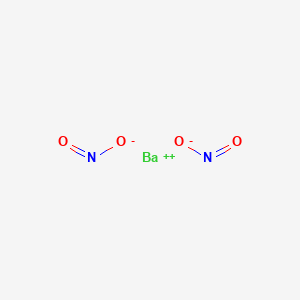

barium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDJAPHKDIQIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(NO2)2, BaN2O4 | |

| Record name | barium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890698 | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to yellow powder; [MSDSonline] Solubility--no data found; | |

| Record name | Barium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-94-6 | |

| Record name | Barium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5G361962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium Nitrite from Barium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing barium nitrite from barium nitrate. This compound (Ba(NO₂)₂) is a significant inorganic compound utilized in various chemical processes, including as a corrosion inhibitor and in the synthesis of other nitrites.[1] This document details the experimental protocols, quantitative data, and logical workflows for the key synthesis routes, intended to equip researchers and professionals with the necessary information for laboratory and potential scale-up applications.

Methods of Synthesis

The conversion of barium nitrate to this compound primarily involves the reduction of the nitrate group. The two main methods discussed in this guide are:

-

Reduction of Barium Nitrate using Lead Sponge: A common laboratory-scale method involving the reduction of an aqueous solution of barium nitrate by a freshly prepared lead sponge.[2][3]

-

Thermal Decomposition in a Nitric Oxide Atmosphere: This method involves heating barium nitrate in the presence of nitric oxide gas to yield this compound.[4]

Reduction of Barium Nitrate using Lead Sponge

This method relies on the reducing properties of elemental lead to convert nitrate ions to nitrite ions in an aqueous solution.

Experimental Protocol

Materials:

-

Lead(II) acetate

-

Magnesium ribbon or Zinc metal[2]

-

Glacial acetic acid

-

Barium nitrate

-

Acetone

-

95% Ethanol

-

Distilled water

-

Carbon dioxide source

Equipment:

-

Beakers

-

Heating mantle or steam bath

-

Glass stirring rod

-

Watch glass

-

Filtration apparatus (suction filtration)

-

Reflux condenser

-

Drying desiccator (over calcium chloride)

Procedure:

Part A: Preparation of Lead Sponge [3]

-

Dissolve 50 g of lead(II) acetate in 200 ml of hot water containing 5 ml of glacial acetic acid.

-

Cool the solution to 40-50 °C.

-

Introduce 3.5 g of magnesium ribbon, coiled, into the solution. Ensure the ribbon remains submerged using a bent glass rod.

-

Maintain the temperature between 40-50 °C on a steam bath until gas evolution ceases (approximately 30 minutes). Avoid shaking to prevent compacting the lead sponge.

-

Decant the supernatant liquid and wash the lead sponge several times by decantation with hot water.

Part B: Synthesis of this compound [3]

-

Prepare a solution of 10 g of barium nitrate in 100 ml of warm water.

-

Pour the barium nitrate solution over the freshly prepared lead sponge.

-

Gently boil the mixture for 1.5-2 hours, using a watch glass to cover the beaker and maintain a constant volume. Lead(II) oxide will form as a byproduct.

-

Cool the mixture and filter off the lead(II) oxide.

-

Wash the precipitate with 10 ml of cold water.

-

Pass carbon dioxide gas through the reheated filtrate for 5-10 minutes to precipitate any remaining lead and barium as carbonates.

-

Cool the solution again and filter to remove the carbonate precipitates.

Part C: Isolation and Purification [3]

-

Concentrate the filtrate to approximately 40 ml over a flame, and then further concentrate on a steam bath until a pale yellow syrup is formed, which solidifies upon cooling.

-

Triturate the residue with 25 ml of acetone and collect the crystals by suction filtration.

-

Digest the crystals for 30 minutes under reflux with a mixture of 120 ml of 95% ethanol and 30 ml of water.

-

Filter the hot solution and then evaporate the solvent to obtain two crops of crystals.

-

Wash the crystals with acetone and dry them over calcium chloride in a desiccator. The expected yield is 6-7 g.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Lead(II) acetate | 50 g | |

| Magnesium ribbon | 3.5 g | |

| Barium nitrate | 10 g | |

| Reaction Conditions | ||

| Lead sponge formation temperature | 40-50 °C | |

| Lead sponge formation time | ~30 minutes | |

| Barium nitrate reduction time | 1.5 - 2 hours | |

| Yield | ||

| This compound | 6-7 g |

Experimental Workflow

Caption: Workflow for this compound Synthesis via Lead Sponge Reduction.

Thermal Decomposition in a Nitric Oxide Atmosphere

This method involves the high-temperature decomposition of barium nitrate in a controlled atmosphere of nitric oxide to favor the formation of this compound over barium oxide.

Reaction

The general chemical equation for this reaction is: Ba(NO₃)₂ + 2 NO → Ba(NO₂)₂ + 2 NO₂[4]

In the absence of nitric oxide, barium nitrate decomposes to barium oxide, nitrogen dioxide, and oxygen at temperatures above 592 °C.[4][5][6]

Experimental Protocol

Detailed experimental parameters for this specific synthesis are not extensively documented in readily available literature. The following protocol is a generalized procedure based on the principles of thermal decomposition in a controlled atmosphere.

Materials:

-

Anhydrous barium nitrate, finely powdered

-

Nitric oxide (NO) gas

-

Inert gas (e.g., Nitrogen, Argon)

Equipment:

-

Tube furnace with temperature control

-

Quartz or ceramic reaction tube

-

Gas flow controllers

-

Gas washing bottles/scrubbers for exhaust gases (containing sodium hydroxide solution to neutralize NO₂)

-

Schlenk line or similar apparatus for handling gases

Procedure:

-

Place a known quantity of finely powdered, dry barium nitrate into a ceramic boat and position it in the center of the reaction tube within the furnace.

-

Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Begin a steady flow of nitric oxide gas through the reaction tube.

-

Heat the furnace to a temperature optimized for the conversion to this compound while minimizing decomposition to barium oxide. This temperature would need to be determined empirically but is expected to be below the full decomposition temperature of 592 °C.

-

Maintain the reaction temperature and nitric oxide flow for a predetermined duration to ensure complete conversion.

-

After the reaction is complete, cool the furnace to room temperature under a continued flow of inert gas to prevent re-oxidation.

-

The resulting solid product is this compound, which can be further purified by recrystallization if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Barium nitrate | Finely powdered, anhydrous | [4] |

| Gaseous Atmosphere | Nitric Oxide (NO) | [4] |

| Reaction Conditions | ||

| Temperature | > 592 °C (for decomposition to BaO) | [4] |

| (Optimal temperature for nitrite formation needs empirical determination) |

Logical Relationship Diagram

Caption: Thermal Decomposition Pathways of Barium Nitrate.

Safety Precautions

-

Toxicity: All soluble barium compounds, including barium nitrate and this compound, are toxic upon ingestion or inhalation.[2][4] Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Lead Compounds: Lead and its compounds are toxic. Avoid generating dust and handle with care.

-

Gases: Nitric oxide and nitrogen dioxide are toxic and corrosive gases. All reactions involving these gases must be conducted in a fume hood, and exhaust gases should be scrubbed.

-

Oxidizers: Barium nitrate is a strong oxidizer and can ignite combustible materials upon heating.[4]

This guide provides a foundational understanding of the synthesis of this compound from barium nitrate. Researchers should consult the primary literature and conduct appropriate risk assessments before undertaking any experimental work.

References

A Comprehensive Technical Guide to the Crystal Structure and Properties of Barium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium nitrite, with the chemical formula Ba(NO₂)₂, is an inorganic compound that exists in both anhydrous and monohydrate forms.[1] It serves as a versatile reagent in various chemical syntheses, including the preparation of other metal nitrites and in diazotization reactions.[1][2] This technical guide provides an in-depth overview of the crystal structure and physicochemical properties of this compound, with a focus on its monohydrate form, for which more detailed structural information is available. The presented data is intended to support research and development activities where this compound may be utilized.

Crystal Structure

This compound is known to crystallize in two primary forms: the anhydrous salt, Ba(NO₂)₂, and the monohydrate, Ba(NO₂)₂·H₂O.[3] The crystal structure of the monohydrate has been extensively studied.

This compound Monohydrate (Ba(NO₂)₂·H₂O)

This compound monohydrate crystallizes in the hexagonal system.[4][5] A detailed crystallographic study has established its space group as P6₁ at room temperature.[4][6] This non-centrosymmetric space group is consistent with the observation of pyroelectric and other nonlinear optical properties.[6] The structure exhibits absolute chirality, and the sign of the optical rotation is correlated with the specific arrangement of atoms in the crystal lattice.[4] The key interactions contributing to the optical rotation are between the barium ions (Ba²⁺) and the oxygen atoms of the water molecules.[4]

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

| Chemical Formula | Ba(NO₂)₂·H₂O | [4] |

| Crystal System | Hexagonal | [4][5] |

| Space Group | P6₁ | [4][6] |

| Lattice Constant (a) | 7.070(1) Å | [4][6] |

| Lattice Constant (c) | 17.886(2) Å | [4][6] |

| Unit Cell Volume (V) | 774.3 ų | [4] |

| Z (Formula units per cell) | 6 | [6] |

| Molecular Weight | 247.35 g/mol | [3] |

Anhydrous this compound (Ba(NO₂)₂)

Detailed crystallographic data for the anhydrous form of this compound is less commonly reported in the readily available literature. It is described as a white to yellowish powder.[1]

Physicochemical Properties

The physical and chemical properties of both anhydrous and monohydrate forms of this compound are summarized below.

Table 2: Physical Properties of this compound

| Property | Anhydrous Ba(NO₂)₂ | Monohydrate Ba(NO₂)₂·H₂O | Reference |

| Appearance | White to yellowish powder | Yellowish crystalline solid | [1][3] |

| Molar Mass | 229.34 g/mol | 247.35 g/mol | [1][3] |

| Density | 3.234 g/cm³ | 3.173 g/cm³ | [1][5] |

| Melting Point | 267 °C (decomposes) | 115 °C (loses water) | [1][2] |

| Solubility in Water | 675 g/L at 20 °C | 548 g/L at 0 °C; 3190 g/L at 100 °C | [1][5] |

| Solubility in Ethanol | Slightly soluble | Soluble | [1][3] |

Table 3: Chemical Properties and Hazards of this compound

| Property/Hazard | Description | Reference |

| Thermal Decomposition | The monohydrate loses its water of crystallization around 115 °C.[5] The anhydrous form decomposes upon melting at 217 °C.[3] The thermal decomposition of this compound is complex and can produce barium oxide, nitric oxide, and nitrogen dioxide.[7] | |

| Reactivity | This compound can be used in double displacement reactions to prepare other transition metal nitrites.[3] It is also utilized as a diazotization agent in organic synthesis.[2][5] | |

| Hazards | This compound is toxic if ingested or inhaled due to both the barium and nitrite ions.[3][8] It is classified as harmful.[8] |

Experimental Protocols

Synthesis of this compound Monohydrate

A common laboratory-scale synthesis of this compound involves the double displacement reaction between barium chloride and sodium nitrite.[2] Another reported method involves the reaction of barium nitrate with a lead metal sponge.[3]

Protocol: Synthesis via Double Displacement

-

Preparation of Reactant Solutions: Prepare stoichiometric aqueous solutions of barium chloride (BaCl₂) and sodium nitrite (NaNO₂).

-

Reaction: Mix the two solutions at room temperature. A precipitate of sodium chloride (NaCl) may form depending on the concentrations.

-

Crystallization: The solution is then carefully evaporated at a low temperature to induce the crystallization of this compound monohydrate.[2]

-

Isolation and Purification: The resulting crystals are collected by filtration. Recrystallization from water may be performed to enhance purity. The crystals should be washed with a small amount of cold water and then a solvent in which this compound is less soluble, such as acetone, and finally dried.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for confirming the crystal structure of the synthesized this compound.

Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A finely ground powder of the this compound crystals is prepared.

-

Data Collection: The powder is mounted on a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 10-80° with Cu Kα radiation.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase and purity of the sample. For barium nitrate (a related compound), the JCPDS card #04-0773 corresponds to the cubic structure.[9]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 13465-94-6 [amp.chemicalbook.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Search results [inis.iaea.org]

- 5. chembk.com [chembk.com]

- 6. This compound monohydrate | BaH2N2O5 | CID 6096945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Thermal Decomposition of this compound [zenodo.org]

- 8. This compound | BaN2O4 | CID 166820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijarse.com [ijarse.com]

Chemical formula and molar mass of Barium nitrite

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and quantitative data for Barium Nitrite. It includes detailed experimental protocols and a visual representation of a synthesis workflow, designed to serve as a foundational resource for professionals in scientific research and development.

Chemical Identity and Properties

This compound is an inorganic compound with the chemical formula Ba(NO₂)₂.[1][2][3][4] It is the barium salt of nitrous acid. Typically, it appears as a white to yellowish, water-soluble powder.[1] Like all soluble barium salts, it is toxic if ingested.[2] The compound is often used in the preparation of other metal nitrites.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for both its anhydrous and monohydrate forms.

| Property | Anhydrous | Monohydrate |

| Chemical Formula | Ba(NO₂)₂ | Ba(NO₂)₂·H₂O |

| Molar Mass | 229.34 g/mol [1][5][6] | 247.35 g/mol [2] |

| Appearance | White solid[1] | White to yellowish solid[1][2] |

| Density | 3.234 g/cm³[1] | 3.173 g/cm³[1] |

| Melting Point | 267 °C (decomposes)[1] | 115 °C[2] |

| Solubility in Water | 67.5 g/100 mL at 20 °C[2] | Soluble |

Experimental Protocol: Synthesis of this compound

This section details a common laboratory method for the synthesis of this compound monohydrate via a double displacement reaction.

Objective: To synthesize this compound monohydrate from Barium Chloride and Sodium Nitrite.

Materials:

-

Barium Chloride (BaCl₂)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Stirring rod

-

Beakers

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

Methodology:

-

Solution Preparation: Prepare stoichiometric aqueous solutions of Barium Chloride and Sodium Nitrite in separate beakers using distilled water.

-

Reaction: Slowly add the Sodium Nitrite solution to the Barium Chloride solution while stirring continuously. The reaction is as follows: BaCl₂ (aq) + 2NaNO₂ (aq) → Ba(NO₂)₂ (aq) + 2NaCl (aq)

-

Crystallization: Cool the resulting solution in an ice bath to induce the crystallization of this compound monohydrate, which is less soluble at lower temperatures.

-

Filtration: Separate the precipitated crystals from the solution using a vacuum filtration setup.

-

Washing: Wash the collected crystals with a small amount of ice-cold distilled water to remove residual Sodium Chloride and other impurities.

-

Drying: Dry the purified this compound monohydrate crystals in a desiccator or at a low temperature to prevent decomposition.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol for synthesizing this compound.

Caption: Workflow for the synthesis of this compound.

References

Solubility of Barium nitrite in water and ethanol

An In-depth Technical Guide to the Solubility of Barium Nitrite in Water and Ethanol

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (Ba(NO₂)₂) in two common solvents: water and ethanol. This compound, an inorganic salt, is utilized in various industrial applications, including as a corrosion inhibitor and in diazotization reactions.[1] A thorough understanding of its solubility is critical for optimizing these processes, as well as for developing new applications in fields such as materials science and drug development. This document collates quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows and relationships through diagrams to support researchers and scientists.

Physicochemical Properties of this compound

This compound is a yellowish-white crystalline solid that can exist in both anhydrous (Ba(NO₂)₂) and monohydrate (Ba(NO₂)₂·H₂O) forms.[2][3] The monohydrate is the more commonly encountered form.[2][3] It is important to distinguish between these two forms, as their physical properties, including solubility, can differ. The monohydrate loses its water of crystallization at approximately 100-115°C, and the anhydrous salt decomposes at temperatures around 217-267°C.[1][2] Like all soluble barium salts, this compound is toxic if ingested or inhaled.[2]

Solubility of this compound in Water

The solubility of this compound in water is high and demonstrates a strong positive correlation with temperature. As the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly.

Quantitative Solubility Data in Water

The following table summarizes the available quantitative data for the solubility of this compound monohydrate in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (g / 100 mL H₂O) |

| 0 | 54.8[3][4] | 54.8[3] |

| 20 | - | 67.5[1][2][3] |

| 100 | 319[4] | 300 - 319[2][3] |

Note: The density of water is assumed to be approximately 1 g/mL. Data is primarily for the monohydrate form unless otherwise specified.

Solubility of this compound in Ethanol

The solubility of this compound in ethanol is considerably lower than in water. Reports on its solubility in pure ethanol are often qualitative and sometimes conflicting, ranging from "insoluble" to "slightly soluble" or "soluble".[1][3][4] This variation may depend on the form of the this compound (anhydrous vs. monohydrate) and the specific experimental conditions.

Quantitative Solubility Data in Ethanol

Quantitative data for the solubility of this compound in ethanol is limited. However, one specific data point is available for its solubility in an aqueous ethanol solution.

| Solvent | Temperature (°C) | Solubility (g / 100 mL) |

| 80% Ethanol (aq) | 20 | 1.24[2] |

This data indicates that while this compound is sparingly soluble in aqueous ethanol, it is not entirely insoluble. The presence of water in the ethanol significantly influences its dissolution capacity.

Experimental Protocol for Solubility Determination

The determination of a salt's solubility is a fundamental experimental procedure in chemistry. The following protocol describes the isothermal saturation method, a common technique for generating accurate solubility data.

Isothermal Saturation Method

Objective: To determine the solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (monohydrate)

-

Solvent (e.g., deionized water, absolute ethanol)

-

Thermostatic water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed evaporating dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.

-

Sample Preparation: Add an excess amount of this compound solid to an Erlenmeyer flask containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in the thermostatic bath and stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient period (typically several hours) to ensure the solution is fully saturated.

-

Sample Withdrawal: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Mass Determination: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the exact mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven set to a temperature that will evaporate the solvent without decomposing the salt (e.g., 80-90°C for water).

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry this compound residue.

-

Calculation: Calculate the solubility using the recorded masses.

-

Solubility (g / 100 g solvent) = [(Mass of residue) / (Mass of solution - Mass of residue)] x 100

-

The following diagram illustrates the general workflow for this experimental protocol.

Factors Influencing Solubility

The dissolution of this compound is a dynamic equilibrium process influenced by several key factors. Understanding these factors is essential for controlling and predicting its solubility in various systems.

-

Temperature: For the dissolution of this compound in water, which is an endothermic process, increasing the temperature shifts the equilibrium towards dissolution, thereby increasing solubility.

-

Solvent Polarity: this compound is an ionic salt. It dissolves readily in polar solvents like water, which can effectively solvate the Ba²⁺ and NO₂⁻ ions. In less polar solvents like ethanol, the solvation energy is much lower, resulting in significantly reduced solubility.

-

Common Ion Effect: According to Le Châtelier's principle, if a solution of this compound is supplemented with another soluble salt containing either barium (Ba²⁺) or nitrite (NO₂⁻) ions, the solubility of this compound will decrease.

-

Particle Size: While not affecting the thermodynamic solubility limit, smaller particle sizes increase the surface area available for solvation, leading to a faster rate of dissolution.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of barium nitrite, Ba(NO₂)₂. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Physical Properties of this compound

This compound is a yellowish crystalline solid that is soluble in water and alcohol.[1] It is commonly found in its monohydrate form, Ba(NO₂)₂·H₂O.[1] The physical characteristics of both the anhydrous and monohydrate forms are summarized below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Monohydrate) |

| Molecular Formula | Ba(NO₂)₂[2] | Ba(NO₂)₂·H₂O[1] |

| Molar Mass | 229.34 g/mol [1][2][3] | 247.35 g/mol [1][4] |

| Appearance | White to yellowish powder[2] | Yellowish crystalline solid[1] |

| Density | 3.234 g/cm³[2] | 3.173 g/cm³[2][5] |

| Melting Point | 267 °C (513 °F; 540 K)[2] | 115 °C (239 °F; 388 K)[1][5] |

| Boiling Point | Decomposes at 217 °C (423 °F; 490 K)[1] | Decomposes[2] |

| Crystal Structure | Hexagonal[6] | P 61 space group[4] |

| Solubility in Water | 67.5 g/100 mL (20 °C)[1][2] | 54.8 g/100 mL (0 °C)[2][6] 319 g/100 mL (100 °C)[2][6] |

| Solubility in Ethanol | Slightly soluble[2] | 1.24 g/100 mL (20 °C, 80% ethanol)[1] |

Chemical Properties of this compound

This compound exhibits reactivity characteristic of both the barium ion and the nitrite ion. It is a salt derived from a strong base (barium hydroxide) and a weak acid (nitrous acid), which results in a basic solution when dissolved in water.[7]

2.1. Decomposition

Upon heating, this compound decomposes. The anhydrous form decomposes at its melting point of 217 °C.[6] The thermal decomposition of this compound is noted for producing a significant amount of nitrogen, which is a key feature of this reaction.[8] The process involves the formation of barium oxide, nitric oxide, and nitrogen dioxide, which are all active in the subsequent formation of nitrogen.[8]

2.2. Double Displacement Reactions

This compound is a useful precursor for the synthesis of other metal nitrites through double displacement reactions.[1] When an aqueous solution of this compound is mixed with a solution of a metal sulfate, the insoluble barium sulfate precipitates, leaving the desired metal nitrite in the solution.

Ba(NO₂)₂(aq) + MSO₄(aq) → BaSO₄(s) + M(NO₂)₂(aq) (where M is a divalent metal)

2.3. Reaction with Acids

When this compound reacts with a strong acid, such as sulfuric acid, it undergoes a double displacement reaction to form barium sulfate and nitrous acid.[9]

Ba(NO₂)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2HNO₂(aq)

Experimental Protocols

3.1. Synthesis of this compound

A common laboratory method for the preparation of this compound involves the reduction of barium nitrate using a lead sponge.[1]

Materials:

-

Lead(II) acetate

-

Magnesium ribbon

-

Glacial acetic acid

-

Barium nitrate

-

Acetone

-

95% Ethanol

-

Distilled water

-

Carbon dioxide source

Procedure:

-

Preparation of Lead Sponge: Dissolve 50 g of lead(II) acetate in 200 mL of hot water containing 5 mL of glacial acetic acid. Cool the solution to 40-50 °C. Introduce 3.5 g of magnesium ribbon, coiled, into the solution. Maintain the temperature with a steam bath until gas evolution ceases, ensuring the magnesium remains submerged. Decant the supernatant liquid and wash the resulting lead sponge several times with hot water by decantation.

-

Reaction with Barium Nitrate: Pour a solution of 10 g of barium nitrate in 100 mL of warm water over the freshly prepared lead sponge. Gently boil the mixture for 1.5-2 hours, using a watch glass to cover the beaker and maintain a constant volume.[10]

-

Purification: Cool the mixture and filter off the lead(I) oxide, washing it with 10 mL of cold water. Pass carbon dioxide through the heated filtrate for 5-10 minutes to precipitate any remaining lead and barium as carbonates. Cool and refilter the solution.[10]

-

Crystallization: Concentrate the filtrate to approximately 40 mL over a flame, then further concentrate on a steam bath until a pale yellow syrup is formed, which should solidify upon cooling. Triturate the residue with 25 mL of acetone and filter by suction.

-

Recrystallization: Digest the crystals under reflux with 120 mL of 95% alcohol and 30 mL of water for 30 minutes. Filter the hot solution and evaporate to collect two crops of crystals. Wash the crystals with acetone and dry them over calcium chloride. The expected yield is 6-7 g.

3.2. Qualitative Analysis for Barium and Nitrite Ions

Standard qualitative analysis procedures can be used to confirm the presence of barium and nitrite ions in a sample.

Test for Barium (Ba²⁺):

-

Prepare an aqueous solution of the sample.

-

Acidify the solution with a few drops of dilute acetic acid.

-

Add a few drops of potassium chromate solution.

-

The formation of a yellow precipitate of barium chromate confirms the presence of barium ions.

Test for Nitrite (NO₂⁻):

-

Prepare an aqueous solution of the sample.

-

In a separate test tube, prepare a fresh solution of iron(II) sulfate.

-

Add the iron(II) sulfate solution to the sample solution.

-

Carefully add concentrated sulfuric acid down the side of the tilted test tube to form a layer at the bottom.

-

A brown ring at the junction of the two layers indicates the presence of nitrite ions.

Safety and Handling

This compound is toxic if ingested or inhaled, as both the barium ion and the nitrite ion are toxic.[1] It is harmful if swallowed or in contact with skin.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11]

Disposal: this compound should be converted to the insoluble and non-toxic barium sulfate by adding a soluble sulfate salt, such as sodium sulfate.[1] The remaining nitrite solution can then be oxidized to the less harmful nitrate using hydrogen peroxide.[1]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | BaN2O4 | CID 166820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound monohydrate | BaH2N2O5 | CID 6096945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. This compound [chembk.com]

- 7. youtube.com [youtube.com]

- 8. The Thermal Decomposition of this compound [zenodo.org]

- 9. sarthaks.com [sarthaks.com]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

Unveiling the Synthesis of Barium Nitrite: A Technical Guide for Researchers

A comprehensive examination of the historical discovery and evolving synthesis methodologies of barium nitrite, this in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development. This document details the pivotal moments in the history of this inorganic compound, provides a comparative analysis of key synthesis protocols, and offers detailed experimental procedures for its preparation.

From Discovery of the Element to Synthesis of the Nitrite: A Historical Perspective

The journey to the synthesis of this compound begins with the discovery of its elemental constituent, barium. In 1774, the Swedish chemist Carl Wilhelm Scheele distinguished baryta (barium oxide) as a new "earth" but was unable to isolate the metallic element himself. It was not until 1808 that Sir Humphry Davy, through the electrolysis of molten barium salts, successfully isolated barium metal.

While the precise date and the individual credited with the first synthesis of this compound remain subjects of ongoing historical scientific research, early methods for its preparation emerged from the broader study of nitrites and their reactions. Historical chemical literature from the 19th century, including publications such as Jahres-Bericht über die Fortschritte der physischen Wissenschaften and Annalen der Physik und Chemie, documents the growing understanding of nitrite chemistry, which laid the groundwork for the development of various synthesis routes for metallic nitrites, including that of barium. Two primary methods have historically been employed for the laboratory-scale synthesis of this compound: the reduction of barium nitrate and the double displacement reaction of a soluble barium salt with a nitrite salt.

Comparative Analysis of Synthesis Methodologies

Two principal methods for the synthesis of this compound have been historically significant: the reduction of barium nitrate using a lead sponge and the double displacement reaction between barium chloride and sodium nitrite. A quantitative comparison of these methods is crucial for researchers to select the most appropriate procedure based on factors such as yield, purity, and experimental complexity.

| Synthesis Method | Key Reactants | Typical Yield | Purity Considerations |

| Lead Sponge Reduction | Barium nitrate, Lead(II) acetate, Magnesium | 60-70% (based on barium nitrate) | The primary impurity is often unreacted barium nitrate. Lead contamination is a significant concern and requires careful purification steps. The purity of the final product is highly dependent on the thoroughness of the lead removal and recrystallization processes. |

| Double Displacement | Barium chloride, Sodium nitrite | Variable, dependent on reaction conditions and purification | The main impurity is typically sodium chloride, which can be minimized by exploiting the differential solubility of this compound and sodium chloride in water at various temperatures. Multiple recrystallizations are often necessary to achieve high purity. |

Experimental Protocols

Method 1: Synthesis of this compound via Lead Sponge Reduction

This classic method, detailed by G. G. Schlessinger in "Inorganic Laboratory Preparations," involves the reduction of barium nitrate by freshly prepared lead sponge.

Experimental Procedure:

-

Preparation of Lead Sponge:

-

Dissolve 50 g of lead(II) acetate in 200 mL of hot water containing 5 mL of glacial acetic acid.

-

Cool the solution to 40-50 °C.

-

Introduce 3.5 g of magnesium ribbon, coiled, into the solution. Maintain the temperature on a steam bath until gas evolution ceases (approximately 30 minutes). Ensure the magnesium ribbon remains submerged.

-

Decant the supernatant liquid and wash the resulting lead sponge several times by decantation with hot water.

-

-

Reduction of Barium Nitrate:

-

Prepare a solution of 10 g of barium nitrate in 100 mL of warm water.

-

Pour the barium nitrate solution over the freshly prepared lead sponge.

-

Gently boil the mixture for 1.5 to 2 hours, using a watch glass to cover the beaker and maintain a constant volume.

-

Cool the mixture and filter off the lead(I) oxide. Wash the precipitate with 10 mL of cold water.

-

-

Purification of this compound:

-

Pass carbon dioxide gas through the reheated filtrate for 5-10 minutes to precipitate any remaining lead and barium as carbonates.

-

Cool the solution and filter again.

-

Concentrate the filtrate to approximately 40 mL over a flame, and then further concentrate on a steam bath until a pale yellow syrup is formed, which should solidify upon cooling.

-

Triturate the residue with 25 mL of acetone and filter by suction.

-

Digest the crystals under reflux for 30 minutes with a mixture of 120 mL of 95% ethanol and 30 mL of water.

-

Filter the hot solution and then evaporate the solvent to obtain two crops of this compound crystals.

-

Wash the crystals with acetone and dry them over calcium chloride. The expected yield is 6-7 g.

-

Method 2: Synthesis of this compound via Double Displacement

This method relies on the precipitation of the less soluble this compound from a solution containing barium and nitrite ions.

Experimental Procedure:

-

Reaction Setup:

-

Prepare a saturated solution of sodium nitrite in water.

-

Prepare a concentrated solution of barium chloride in water.

-

-

Precipitation:

-

Slowly add the barium chloride solution to the sodium nitrite solution with constant stirring. A white to yellowish precipitate of this compound monohydrate should form.

-

The reaction can be represented by the following equation: BaCl₂(aq) + 2NaNO₂(aq) → Ba(NO₂)₂·H₂O(s) + 2NaCl(aq)

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize the precipitation of this compound.

-

Collect the precipitate by filtration.

-

Wash the collected crystals with small portions of ice-cold distilled water to remove the more soluble sodium chloride.

-

Recrystallize the this compound from hot water. The solubility of this compound increases significantly with temperature, while that of sodium chloride is less affected, allowing for effective purification.

-

Dry the purified crystals in a desiccator.

-

Reaction Pathways and Experimental Workflows

To visualize the logical flow of the synthesis processes, the following diagrams are provided in the DOT language for Graphviz.

Barium nitrite monohydrate properties and structure

An In-depth Technical Guide to Barium Nitrite Monohydrate: Properties and Structure

Introduction

This compound monohydrate, with the chemical formula Ba(NO₂)₂·H₂O, is an inorganic salt of barium and nitrous acid.[1][2] It typically appears as a white to yellowish crystalline solid.[3][4] This compound is notable for its solubility in water and its applications in various chemical syntheses, including the preparation of other metal nitrites.[3][4] Due to the presence of both the barium ion and the nitrite ion, the compound is classified as toxic and requires careful handling.[4] This guide provides a comprehensive overview of its physicochemical properties, detailed crystal structure, experimental protocols for its synthesis and characterization, and its behavior under thermal stress.

Physicochemical Properties

This compound monohydrate possesses distinct physical and chemical properties that are critical for its application in research and development. The key quantitative data are summarized in Table 1.

| Property | Value |

| Molecular Formula | Ba(NO₂)₂·H₂O |

| Molar Mass | 247.35 g/mol [4][5] |

| IUPAC Name | barium(2+);dinitrite;hydrate[5] |

| CAS Number | 7787-38-4[3] |

| Appearance | White to yellowish crystalline solid[3][4] |

| Density | 3.173 g/cm³[3] |

| Melting Point | Decomposes at 217 °C (anhydrous form)[3]; Loses water of hydration at ~115 °C |

| Solubility in Water | 54.8 g/100 mL at 0 °C[3]; 67.5 g/100 mL at 20 °C[4]; 319 g/100 mL at 100 °C[3] |

| Solubility in Ethanol | Soluble[3] |

Crystal Structure

The crystal structure of this compound monohydrate has been determined through single-crystal X-ray diffraction. It exhibits a hexagonal crystal system and is characterized by its absolute chirality, crystallizing in the P6₁ space group.[5] The structure consists of barium cations (Ba²⁺), nitrite anions (NO₂⁻), and water molecules. A summary of its crystallographic data is presented in Table 2.

| Crystallographic Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₁[5] |

| Lattice Constant 'a' | 7.07 Å[5] |

| Lattice Constant 'c' | 17.886 Å[5] |

| Lattice Angles | α = 90°, β = 90°, γ = 120°[5] |

| Formula Units (Z) | 6[5] |

Experimental Protocols

Synthesis of this compound Monohydrate

This compound monohydrate can be synthesized via a double displacement reaction between barium chloride and sodium nitrite.[3]

Methodology:

-

Prepare stoichiometric aqueous solutions of barium chloride (BaCl₂) and sodium nitrite (NaNO₂).

-

Combine the two solutions with constant stirring. The reaction proceeds as follows: BaCl₂ (aq) + 2NaNO₂ (aq) → Ba(NO₂)₂ (aq) + 2NaCl (aq)

-

The resulting solution contains this compound and sodium chloride. The less soluble sodium chloride can be partially removed by fractional crystallization.

-

Concentrate the remaining solution by gentle heating to increase the concentration of this compound.

-

Cool the concentrated solution slowly to induce crystallization of this compound monohydrate (Ba(NO₂)₂·H₂O).

-

Isolate the crystals by filtration.

-

Wash the collected crystals with a small amount of cold deionized water to remove residual sodium chloride.

-

Dry the purified crystals under vacuum or in a desiccator at room temperature.

An alternative method involves the reduction of barium nitrate with a lead metal sponge.[3][4]

Characterization by Single-Crystal X-ray Diffraction

The determination of the precise atomic arrangement within the this compound monohydrate crystal lattice is achieved through single-crystal X-ray diffraction.[6]

Methodology:

-

Crystal Selection and Mounting:

-

High-quality, single crystals of this compound monohydrate are grown from an aqueous solution.[2]

-

Under a polarizing microscope, a suitable crystal (typically <0.3 mm in its largest dimension, transparent, and without visible defects) is selected.[7]

-

The selected crystal is carefully mounted on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant oil.[7]

-

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å) and a detector.[8]

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and protect it from radiation damage.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.[8] The instrument software automatically controls the crystal orientation and data acquisition strategy to ensure a complete dataset is collected.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.[8]

-

The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. This initial model provides a rough idea of the crystal structure.

-

The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model.[8]

-

The final result is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, and bond angles of this compound monohydrate.

-

Thermal Decomposition

When subjected to heat, this compound monohydrate undergoes a two-stage decomposition process.

-

Dehydration: The water of hydration is lost at approximately 115 °C, yielding the anhydrous form, Ba(NO₂)₂.

-

Decomposition: The anhydrous this compound decomposes at a higher temperature, around 217 °C.[3] The thermal decomposition of metal nitrites can be complex; in the case of this compound, it leads to the formation of barium oxide (BaO), nitric oxide (NO), and nitrogen dioxide (NO₂).[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound monohydrate.

Caption: Workflow for Synthesis and Crystallographic Analysis.

Safety Information

This compound monohydrate is classified as a toxic substance.[4] Both the barium ion and the nitrite ion contribute to its toxicity. Ingestion or inhalation of the compound can be harmful.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. The Thermal Decomposition of this compound [zenodo.org]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound monohydrate | BaH2N2O5 | CID 6096945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

Theoretical Insights into the Stability of Barium Nitrite: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium nitrite, with the chemical formula Ba(NO₂)₂, is an inorganic compound of interest due to its role in various chemical syntheses and as a potential component in pyrotechnic formulations.[1][2] Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application. This technical guide provides an in-depth analysis of the theoretical and experimental studies on the stability of this compound, with a focus on its decomposition mechanisms. While direct theoretical and computational studies on this compound are not extensively available in publicly accessible literature, this paper synthesizes the existing experimental data and discusses it within the broader context of alkaline earth metal nitrite stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of anhydrous this compound and its monohydrate form is presented in Table 1. These properties are fundamental to understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Anhydrous this compound (Ba(NO₂)₂) | This compound Monohydrate (Ba(NO₂)₂·H₂O) | Reference(s) |

| Molar Mass | 229.34 g/mol | 247.35 g/mol | [3][4] |

| Appearance | White to yellowish crystalline solid | Yellowish crystalline solid | [3][4] |

| Density | 3.234 g/cm³ | 3.173 g/cm³ | [3] |

| Melting Point | 267 °C | 115 °C (decomposes at 217 °C) | [3][4] |

| Solubility in Water | 675 g/L (at 20 °C) | 548 g/L (at 0 °C), 3190 g/L (at 100 °C) | [3] |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -756 kJ/mol | Not available | [4] |

Thermal Decomposition of this compound

The thermal stability of this compound is a critical parameter for its practical applications. Experimental studies indicate that upon heating, this compound undergoes decomposition. A notable characteristic of this decomposition is the significant production of nitrogen gas.[5]

Decomposition Pathway

The thermal decomposition of this compound is a complex process involving multiple reactions in the solid phase and at the gas-solid interface.[5] A proposed mechanism suggests the initial decomposition of this compound to form barium oxide, nitric oxide (NO), and nitrogen dioxide (NO₂).[5]

A key feature of this process is the subsequent reactivity of the formed barium oxide with nitric oxide, which leads to the formation of this compound and nitrogen.[5] This suggests a potential catalytic cycle or a series of secondary reactions that influence the final product distribution. The intermediate formation and consumption of barium peroxide have also been postulated as a possible step in this pathway.[5]

The overall decomposition can be influenced by the presence of other gases and the physical form of the this compound. The interplay between the formation, decomposition, and reformation of nitrate and nitrite species is a characteristic feature of the thermal degradation of alkali and alkaline earth nitrites.[5]

Theoretical and Experimental Methodologies

A comprehensive understanding of the stability of this compound requires a combination of theoretical calculations and experimental validations.

Experimental Protocols for Thermal Analysis

A standard experimental workflow to investigate the thermal decomposition of a solid material like this compound involves several key techniques:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can be used to determine the onset temperature of decomposition and the stoichiometry of the decomposition reaction by analyzing the mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the enthalpy changes associated with phase transitions and chemical reactions, such as the decomposition of this compound.

-

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques are often coupled with TGA to identify the gaseous products evolved during decomposition. For this compound, MS and FTIR would be used to detect and quantify the formation of NO, NO₂, and N₂.

Theoretical and Computational Approaches

While specific computational studies on this compound are scarce, a general theoretical workflow for investigating the stability of such a compound would involve:

-

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), one can calculate the electronic structure, optimized geometry, and vibrational frequencies of the this compound crystal. These calculations can also be used to determine the bond dissociation energies and to map the potential energy surface of the decomposition reaction, identifying transition states and calculating activation barriers.

-

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the this compound lattice at different temperatures. This approach can provide insights into the initiation of the decomposition process and the diffusion of gaseous products out of the crystal.

-

Kinetic Modeling: Based on the elementary reaction steps and their calculated activation energies, kinetic models can be developed to simulate the overall decomposition rate under various conditions.

Conclusion and Future Outlook

The stability of this compound is a complex phenomenon governed by a series of solid-state and gas-solid reactions. Experimental evidence points to a decomposition pathway that produces barium oxide, nitric oxide, nitrogen dioxide, and a significant amount of nitrogen gas. The reformation of this compound from the reaction of barium oxide and nitric oxide is a key feature of this process.

There is a clear need for dedicated theoretical studies employing quantum chemical calculations and molecular dynamics simulations to elucidate the precise mechanisms of this compound decomposition. Such studies would provide valuable insights into the bond-breaking and bond-forming processes, the energetics of the reaction pathways, and the role of intermediates. A deeper theoretical understanding will ultimately enable better control over the stability of this compound for its various applications.

References

- 1. quora.com [quora.com]

- 2. A Study of the Thermal Decomposition of Barium Nitrate ... - Souren Zacharia Avedikian - Google 圖書 [books.google.com.tw]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. The Thermal Decomposition of this compound [zenodo.org]

A Comprehensive Review of Barium Nitrite Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Barium nitrite, with the chemical formula Ba(NO₂)₂, is an inorganic compound that exists as a yellowish crystalline solid. It is the barium salt of nitrous acid and is often found in its monohydrate form, Ba(NO₂)₂·H₂O.[1] As a soluble barium salt, it is classified as toxic upon ingestion or inhalation.[1] This review consolidates the current knowledge on this compound, focusing on its synthesis, chemical and physical properties, and established applications, with a particular emphasis on experimental protocols and quantitative data to support further research and development.

Synthesis of this compound

The preparation of this compound can be achieved through several laboratory-scale methods. The most common approaches involve double displacement reactions or the reduction of barium nitrate.

A prevalent method for synthesizing this compound involves the reduction of barium nitrate using a freshly prepared lead sponge.[1][2][3] This process is typically carried out by boiling an aqueous solution of barium nitrate with the lead sponge.[1][3]

Experimental Protocol:

A detailed experimental protocol for this synthesis is described by G. G. Schlessinger in "Inorganic laboratory preparations".

-

Preparation of Lead Sponge:

-

Dissolve 50 g of lead(II) acetate in 200 ml of hot water containing 5 ml of glacial acetic acid.

-

Cool the solution to 40-50°C.

-

Introduce 3.5 g of magnesium ribbon (in coils) into the solution.

-

Maintain the temperature and keep the magnesium submerged until gas evolution ceases (approximately 30 minutes). Avoid agitation to prevent compacting the lead sponge.

-

Decant the supernatant liquid and wash the lead sponge several times with hot water by decantation.

-

-

Reduction of Barium Nitrate:

-

Prepare a solution of 10 g of barium nitrate in 100 ml of warm water.

-

Pour the barium nitrate solution over the freshly prepared lead sponge.

-

Gently boil the mixture for 1.5-2 hours, using a watch glass to cover the beaker and maintain a constant volume.

-

-

Purification and Crystallization:

-

Cool the mixture and filter off the resulting lead(I) oxide, washing it with 10 ml of cold water.

-

Pass carbon dioxide through the reheated filtrate for 5-10 minutes to precipitate any remaining lead and barium as carbonates.[1]

-

Cool the solution again and filter to remove the carbonate precipitates.

-

Concentrate the filtrate by heating, first over a flame to approximately 40 ml, and then on a steam bath until a pale yellow syrup forms, which solidifies upon cooling.

-

Triturate the solid residue with 25 ml of acetone and collect the crystals by suction filtration.

-

For further purification, digest the crystals under reflux for 30 minutes with a mixture of 120 ml of 95% alcohol and 30 ml of water.

-

Filter the hot solution and evaporate the solvent to obtain two crops of this compound crystals.

-

Wash the crystals with acetone and dry them over calcium chloride. The expected yield is 6-7 g.

-

dot graph SynthesisWorkflow { bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

} caption: "Workflow for this compound Synthesis via Nitrate Reduction."

Another synthetic route involves a double displacement reaction between a soluble barium salt, such as barium chloride, and a soluble nitrite, like sodium nitrite or lead(II) nitrite.[1][2]

Experimental Protocol (using Barium Chloride and Sodium Nitrite):

The monohydrate form of this compound can be crystallized from a stoichiometric solution of barium chloride and sodium nitrite.[2]

-

Prepare aqueous solutions of barium chloride and sodium nitrite with known concentrations.

-

Mix the stoichiometric amounts of the two solutions.

-

The less soluble sodium chloride will precipitate out, while this compound remains in solution.

-

Filter the solution to remove the sodium chloride precipitate.

-

Concentrate the filtrate by evaporation and allow it to cool to crystallize the this compound monohydrate.

dot graph DoubleDisplacement { bgcolor="#FFFFFF"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

} caption: "Double Displacement Synthesis of this compound."

Properties of this compound

This compound exhibits distinct physical and chemical properties that are crucial for its handling and application.

This compound is a yellowish crystalline solid that is soluble in water.[1] It can exist in both anhydrous and monohydrate forms.[1][2]

| Property | Anhydrous (Ba(NO₂)₂) | Monohydrate (Ba(NO₂)₂·H₂O) |

| Molar Mass | 229.34 g/mol [1][2] | 247.35 g/mol [1] |

| Appearance | White powder[2] | Yellowish crystalline solid[1][2] |

| Odor | Odorless[1] | - |

| Density | 3.234 g/cm³[2] | 3.173 g/cm³[2] (3.137 g/cm³ at 20°C[1]) |

| Melting Point | 267°C[2] | 115°C[1] (decomposes at 217°C[2]) |

| Boiling Point | Decomposes at 217°C[1] | - |

| Solubility in Water | 67.5 g/100 mL at 20°C[1] | 54.8 g/100 mL at 0°C[2], 319 g/100 mL at 100°C[2] |

| Solubility in Ethanol | Slightly soluble[2] | Soluble[2] (1.24 g/100 mL in 80% ethanol at 20°C[1]) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -756 kJ/mol[1] | - |

This compound is a key reagent in the synthesis of other metal nitrites. Through double displacement reactions, particularly with metal sulfates, it can be used to prepare a wide range of transition metal nitrites.[1]

Applications of this compound

The primary application of this compound is as a precursor for the synthesis of other nitrite compounds.[2] For instance, it is used in the preparation of lithium nitrite.[2] Its utility also extends to serving as a source of the nitrite ion in various chemical reactions.

Safety and Toxicology

As with all soluble barium compounds, this compound is toxic if ingested or inhaled.[1] The toxicity stems from both the barium ion and the nitrite ion.[1]

GHS Hazard Information:

-

Pictograms: GHS07 (Exclamation mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled)[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P301+P317 (IF SWALLOWED: Get medical help), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P317 (Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local regulations).[2]

For drug development professionals, it is crucial to note that barium compounds are generally not used in pharmaceuticals due to their toxicity. Barium sulfate is a notable exception, used as a contrast agent for medical imaging, but its insolubility prevents systemic absorption and toxicity. The high solubility of this compound makes it a significant health hazard.

Handling and Disposal:

-

Storage: this compound should be stored in tightly closed plastic or glass bottles.[1] It is also noted to be slightly deliquescent and should be kept in tightly sealed containers.

-

Disposal: To dispose of this compound, it should first be converted to the insoluble and less harmful barium sulfate by adding a soluble sulfate salt, such as sodium sulfate.[1] The resulting nitrite solution can then be oxidized to the less harmful nitrate form using an oxidizing agent like hydrogen peroxide.[1]

This review provides a foundational understanding of this compound, with a focus on practical experimental details and safety considerations. The provided data and protocols can serve as a valuable resource for researchers and scientists in chemistry and material science. For those in drug development, the information underscores the toxicological profile of soluble barium salts and the necessary precautions for handling such compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of Barium Nitrite in Diazotization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These salts are pivotal intermediates in the production of a wide array of compounds, including azo dyes, pharmaceuticals, and other specialty chemicals. The reaction is typically performed by treating a primary aromatic amine with nitrous acid, which is generated in situ from a nitrite salt and a strong mineral acid.[1] While sodium nitrite is the most commonly employed reagent for this purpose, other nitrite salts, such as barium nitrite, can also theoretically be used.[1][2]

This document provides a detailed overview of the principles of diazotization reactions with a specific focus on the potential application of this compound. It includes theoretical protocols, data comparisons, and workflow diagrams to guide researchers in employing this alternative reagent.

Principle of Diazotization

The diazotization reaction involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[3] Since nitrous acid is unstable, it is generated in situ by the reaction of a nitrite salt with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The overall reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state.[6]

The core reactive species is the nitrosonium ion (NO⁺), which is generated from nitrous acid in the acidic medium. This electrophile is then attacked by the nucleophilic amino group of the primary aromatic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt (Ar-N₂⁺X⁻).[3][7]

This compound as a Reagent

This compound, Ba(NO₂)₂, is an alkaline earth metal salt that can serve as a source of nitrite ions for the in situ generation of nitrous acid.[8] While less common than sodium nitrite, its use may be considered in specific applications where the presence of sodium ions is undesirable or where the properties of the barium salt offer a particular advantage.

Properties of this compound:

-

Molecular Formula: Ba(NO₂)₂[8]

-

Molar Mass (Anhydrous): 229.34 g/mol [8]

-

Molar Mass (Monohydrate): 247.35 g/mol [8]

-

Appearance: Yellowish crystalline solid[8]

-

Solubility in Water: 67.5 g/100 mL at 20 °C[8]

One key difference when using this compound is its stoichiometry. Each mole of this compound provides two moles of nitrite ions, which must be accounted for in the reaction setup.

Quantitative Data and Reagent Comparison

The following table summarizes the key quantitative differences between sodium nitrite and this compound (monohydrate) for the preparation of a standard 0.1 M nitrite solution for diazotization titrations.

| Parameter | Sodium Nitrite (NaNO₂) | This compound Monohydrate (Ba(NO₂)₂·H₂O) |

| Molar Mass | 69.00 g/mol | 247.35 g/mol |

| Nitrite Ions per Mole | 1 | 2 |

| Mass for 1L of 0.1 M Nitrite Solution | 6.90 g | 12.37 g |

| Stoichiometric Ratio (Amine:Nitrite Salt) | 1:1 | 2:1 |

Experimental Protocols

The following are detailed protocols for diazotization reactions. Protocol A describes the standard, well-established method using sodium nitrite. Protocol B is a theoretical adaptation for the use of this compound, based on stoichiometric calculations, as specific literature for this application is scarce.

Protocol A: Diazotization of Aniline using Sodium Nitrite

Objective: To prepare a solution of benzenediazonium chloride from aniline using sodium nitrite.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, add 9.3 g (0.1 mol) of aniline to 30 mL of distilled water and 25 mL of concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the nitrite solution, stir the mixture for an additional 10 minutes.

-

The completion of the reaction can be checked by testing a drop of the reaction mixture with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating the end of the reaction.

Protocol B: Theoretical Protocol for Diazotization of Aniline using this compound

Objective: To prepare a solution of benzenediazonium chloride from aniline using this compound.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

This compound Monohydrate (Ba(NO₂)₂·H₂O)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, add 9.3 g (0.1 mol) of aniline to 30 mL of distilled water and 25 mL of concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 12.4 g (0.05 mol) of this compound monohydrate in 50 mL of distilled water. Note that a larger volume of water may be needed due to the solubility of the salt.

-

Slowly add the this compound solution dropwise to the cooled aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the nitrite solution, stir the mixture for an additional 10 minutes.

-

The completion of the reaction can be checked by testing a drop of the reaction mixture with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue.

Visualizations

Diagram 1: General Diazotization Reaction Pathway

Caption: General pathway of the diazotization reaction.

Diagram 2: Experimental Workflow for Diazotization

Caption: Step-by-step experimental workflow for diazotization.

Safety and Handling

-

Toxicity: this compound is toxic if ingested or inhaled.[8] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Explosion Hazard: Diazonium salts are unstable and can be explosive when dry.[6] They should always be kept in solution and used immediately after preparation.

-

Temperature Control: The reaction is exothermic, and strict temperature control is crucial to prevent the decomposition of the diazonium salt.

Conclusion

While sodium nitrite remains the reagent of choice for most diazotization reactions due to its extensive documentation and reliability, this compound presents a theoretically viable alternative. The primary considerations for its use are the stoichiometric differences and the need for careful handling due to its toxicity. The protocols and data provided herein offer a foundational guide for researchers interested in exploring the application of this compound in their synthetic endeavors. Further empirical studies are necessary to fully characterize the reaction kinetics, yields, and potential advantages of using this compound in specific diazotization reactions.

References

- 1. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 2. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 3. byjus.com [byjus.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

Application Notes and Protocols: Barium Nitrite as an Oxidizer in Pyrotechnics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is for research and informational purposes only. Pyrotechnic compositions are energetic materials and should only be handled by qualified and experienced personnel in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Barium nitrite, Ba(NO₂)₂, is a yellowish, water-soluble crystalline solid.[1][2] While barium nitrate, Ba(NO₃)₂, is a well-documented and widely used oxidizer and green colorant in pyrotechnics, the use of this compound is less common and not as extensively documented in publicly available literature.[3][4][5][6] However, its chemical properties suggest potential as an oxidizer in specific pyrotechnic applications. These notes provide an overview of the known properties of this compound, a comparison with barium nitrate, and hypothetical protocols for its evaluation as a pyrotechnic oxidizer. One source explicitly mentions its use as a colorant and oxidizer for green fireworks and in explosives.[7][8]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its consideration as a pyrotechnic component. The following table summarizes the key quantitative data for this compound and provides a comparison with the more common barium nitrate.

| Property | This compound | Barium Nitrate |

| Chemical Formula | Ba(NO₂)₂ | Ba(NO₃)₂ |

| Molecular Weight | 229.34 g/mol [8] | 261.34 g/mol |

| Appearance | Yellowish crystalline solid[2] | White crystalline solid |

| Density | 3.137 g/cm³[2] | 3.24 g/cm³ |

| Melting Point | 217 °C (decomposes)[2][9] | 592 °C (decomposes)[10] |

| Solubility in Water | 67.5 g/100 mL (20 °C)[2] | 10.5 g/100 mL (25 °C)[10] |

| Oxygen Balance (to BaO) | -3.5% | +30.6%[11] |